2-Methoxy-5-methylbenzonitrile
Overview
Description
2-Methoxy-5-methylbenzonitrile is an organic compound with the molecular formula C9H9NO It is a derivative of benzonitrile, featuring a methoxy group (-OCH3) and a methyl group (-CH3) attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methoxy-5-methylbenzonitrile can be synthesized through several methods. One common approach involves the reaction of 2-methoxy-5-methylbenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, which is then dehydrated to yield the nitrile. The reaction conditions typically involve the use of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under reflux conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitrile synthesis techniques, such as the ammoxidation of 2-methoxy-5-methyltoluene. This process involves the catalytic oxidation of the methyl group to a nitrile group using ammonia and an oxidizing agent, typically in the presence of a catalyst like vanadium oxide (V2O5) at elevated temperatures .
Chemical Reactions Analysis
Types of Reactions: 2-Methoxy-5-methylbenzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2-methoxy-5-methylbenzoic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the nitrile group can yield 2-methoxy-5-methylbenzylamine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions, often using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, catalytic hydrogenation, solvents like ether or THF.
Substitution: NaOCH3, NaOEt, polar aprotic solvents like DMSO or DMF.
Major Products Formed:
Oxidation: 2-Methoxy-5-methylbenzoic acid.
Reduction: 2-Methoxy-5-methylbenzylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methoxy-5-methylbenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes. Its derivatives are often explored for their potential biological activities.
Biology: The compound and its derivatives are studied for their interactions with biological macromolecules, such as proteins and nucleic acids, to understand their potential as therapeutic agents.
Medicine: Research into the pharmacological properties of this compound derivatives aims to develop new drugs with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of 2-Methoxy-5-methylbenzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, its derivatives may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The exact pathways involved can vary widely based on the compound’s structure and the biological context .
Comparison with Similar Compounds
2-Methoxybenzonitrile: Lacks the methyl group, resulting in different reactivity and properties.
4-Methoxybenzonitrile: The methoxy group is positioned differently, affecting its chemical behavior.
3-Methoxybenzonitrile: Similar structure but with the methoxy group in a different position, leading to variations in reactivity.
Uniqueness: The presence of both a methoxy and a methyl group on the benzene ring provides distinct electronic and steric effects, making it a valuable compound for various synthetic and research purposes .
Properties
IUPAC Name |
2-methoxy-5-methylbenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-7-3-4-9(11-2)8(5-7)6-10/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYOASWSDRGHGLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00396612 | |
Record name | 2-Methoxy-5-methylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00396612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53078-70-9 | |
Record name | 2-Methoxy-5-methylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00396612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Methoxy-5-methylbenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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